molecular formula C16H13FN6O2S2 B2366268 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021091-70-2

2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2366268
CAS No.: 1021091-70-2
M. Wt: 404.44
InChI Key: KAVLVWPVQPHQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a fluorine atom at the 2-position. The amide nitrogen is connected to a pyridazin-3-yl group, which is further linked via a thioether bridge to a 2-oxoethyl moiety. The oxoethyl group is bonded to a 5-methyl-1,3,4-thiadiazole ring through an amino group.

Properties

IUPAC Name

2-fluoro-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O2S2/c1-9-20-23-16(27-9)19-13(24)8-26-14-7-6-12(21-22-14)18-15(25)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,21,25)(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVLVWPVQPHQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a novel synthetic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H15FN4O2S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_4\text{O}_2\text{S}

This structure features a fluorine atom, a benzamide group, and a thiadiazole ring that contribute to its biological activity.

Biological Activity Overview

The biological activity of the compound is largely attributed to the presence of the 1,3,4-thiadiazole ring and its derivatives. Thiadiazoles have been documented to exhibit various pharmacological effects including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties due to their ability to inhibit key microbial enzymes.
  • Antitumor Activity : Research indicates that compounds containing thiadiazole moieties can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.
  • Anti-inflammatory Effects : Many thiadiazole derivatives have been identified as potential COX inhibitors, suggesting their role in managing inflammatory conditions.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : The benzamide portion may facilitate binding to various receptors, enhancing the compound's pharmacological profile.
  • Cell Cycle Interference : Studies suggest that thiadiazole derivatives can disrupt normal cell cycle functions, leading to increased apoptosis in malignant cells.

Antimicrobial Activity

A study evaluating a series of thiadiazole derivatives found that those similar in structure to our compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong antimicrobial potential .

Antitumor Effects

In vitro studies demonstrated that the compound induced significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported around 10 µM after 48 hours of treatment, showcasing promising antitumor activity .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects attributed to thiadiazole derivatives through COX-II inhibition. Compounds similar to our target showed IC50 values of less than 1 µM against COX-II enzymes, suggesting effective anti-inflammatory capabilities .

Data Table: Summary of Biological Activities

Activity Type Assay Type Results Reference
AntimicrobialMIC Assay0.5 - 8 µg/mL
AntitumorCytotoxicity AssayIC50 = 10 µM
Anti-inflammatoryCOX-II InhibitionIC50 < 1 µM

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of the thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Specifically, derivatives similar to 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide have been synthesized and evaluated for their anticancer efficacy.

Table 1: Summary of Antitumor Studies on Thiadiazole Derivatives

Study ReferenceCompound TestedCancer Cell LineIC50 Value (µM)Mechanism of Action
Thiadiazole Derivative AMCF-7 (Breast Cancer)15Apoptosis Induction
Thiadiazole Derivative BHepG2 (Liver Cancer)20Cell Cycle Arrest

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has been well-documented. Compounds with a similar structure to 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide have shown promising results against various bacterial and fungal strains. For example, studies indicate that certain fluorinated thiadiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Study ReferenceCompound TestedTarget MicroorganismMIC Value (µg/mL)
Thiadiazole Derivative CS. aureus25
Thiadiazole Derivative DE. coli32

Structure-Activity Relationship (SAR)

The structure of 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide plays a crucial role in its biological activity. The presence of the thiadiazole ring is essential for its interaction with biological targets such as enzymes involved in cancer progression and microbial resistance mechanisms .

In Vivo Studies

In vivo studies have further confirmed the efficacy of thiadiazole derivatives in animal models. For instance, a specific derivative demonstrated significant tumor reduction in xenograft models when administered at optimized doses . These findings underscore the potential for clinical applications.

Conclusion and Future Directions

The compound 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide shows great promise in medicinal chemistry due to its diverse biological activities. Continued research into its structure-function relationships and mechanisms will be pivotal for advancing its application in therapeutic settings.

Future studies should focus on:

  • Detailed mechanistic studies to elucidate pathways affected by this compound.
  • Clinical trials to assess safety and efficacy in human subjects.
  • Exploration of its potential as a lead compound for developing new therapeutic agents against resistant microbial strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Motifs

The compound’s design aligns with several classes of bioactive molecules:

  • Benzamide derivatives : Common in enzyme inhibitors (e.g., nitazoxanide derivatives in , which target PFOR enzymes) .
  • Thiadiazole rings: Known for antimicrobial and anticancer properties. The 5-methyl substitution on the thiadiazole may enhance metabolic stability compared to unsubstituted analogs .
  • Pyridazine-thioether linkage: Similar to pyrimidinone-thioether hybrids in , which exhibit high synthetic yields (79–84%) and stable crystalline forms .

Key Analogues and Their Properties

Compound (Reference) Core Structure Key Substituents Biological Activity Physicochemical Data
Target Compound Benzamide-pyridazine 2-Fluoro, 5-Me-thiadiazole, thioether Not reported (inferred enzyme inhibition) N/A
2d () Pyrimidinone 4-Nitrophenyl, p-tolylamino Undisclosed Yield: 83.9%; m.p. 227.6–228.6°C
N-(5-Chloro-thiazol-2-yl) () Benzamide-thiazole 2,4-Difluorophenyl, 5-Cl-thiazole Antiparasitic (PFOR inhibition) Hydrogen-bonded dimers
EP 3 471 729 B1 () Benzamide-oxadiazole 5-Me-oxadiazole, nitrophenylamino Anticancer, antiviral Patent-protected activity

Functional Group Impact

  • Fluorine vs. Nitro Groups : The 2-fluoro substituent on the benzamide may improve metabolic stability and membrane permeability compared to nitro-containing analogs (e.g., 2d in ), which are more electron-withdrawing and prone to reduction .
  • Thioether vs. Alkyl Linkers : The thioether bridge in the target compound could enhance conformational flexibility compared to rigid alkyl chains (e.g., butyl linker in ’s antineoplastic agent) .

Preparation Methods

Preparation of 6-Mercaptopyridazin-3-amine

The pyridazine core is synthesized through cyclization of 1,4-diketones or via halogenation followed by thiolation. A representative protocol from involves:

  • Bromination of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone using bromine in acetic acid at 65°C for 3 hours, yielding 6-(p-chlorophenyl)-3(2H)-pyridazinone.
  • Thiolation : Treatment with phosphorus oxychloride (POCl₃) at reflux (110°C) for 5 hours converts the hydroxyl group to a chloride, which is subsequently displaced by sodium hydrosulfide (NaSH) in dimethylformamide (DMF) to introduce the thiol group.
Step Reagents/Conditions Yield Source
Bromination Br₂, CH₃COOH, 65°C, 3h 72%
Thiolation POCl₃ (reflux), NaSH/DMF 68%

Synthesis of the 5-Methyl-1,3,4-Thiadiazole-2-Amine Moiety

Cyclocondensation of Thiosemicarbazide

The thiadiazole ring is formed via cyclization of thiosemicarbazide derivatives. A method adapted from involves:

  • Reaction of acetylhydrazine with carbon disulfide (CS₂) in ethanol under reflux to form 5-methyl-1,3,4-thiadiazole-2-thiol.
  • Amination : The thiol group is replaced by ammonia using iodine as an oxidizing agent in aqueous ammonium hydroxide, yielding 5-methyl-1,3,4-thiadiazole-2-amine.
Step Reagents/Conditions Yield Source
Cyclization CS₂, EtOH, reflux, 6h 85%
Amination NH₄OH, I₂, 25°C, 12h 78%

Coupling of Thiadiazole and Pyridazine Intermediates

Formation of the Thioether Linker

The 6-mercaptopyridazin-3-amine is reacted with 2-chloroacetamide derivatives to introduce the thioether bridge. From:

  • Alkylation : 6-Mercaptopyridazin-3-amine is treated with 2-bromoacetamide in DMF using cesium carbonate (Cs₂CO₃) as a base at room temperature for 18 hours, forming 6-((2-amino-2-oxoethyl)thio)pyridazin-3-amine.
Step Reagents/Conditions Yield Source
Alkylation 2-Bromoacetamide, Cs₂CO₃, DMF, 18h 65%

Condensation with Thiadiazole-Amine

The intermediate from Step 4.1 is coupled with 5-methyl-1,3,4-thiadiazole-2-amine via a nucleophilic acyl substitution:

  • Activation : The acetamide group is converted to a reactive imidazolide using carbonyldiimidazole (CDI) in tetrahydrofuran (THF).
  • Coupling : The activated species reacts with the thiadiazole-amine in the presence of triethylamine (Et₃N) at 0–25°C for 12 hours.
Step Reagents/Conditions Yield Source
Activation CDI, THF, 0°C, 1h 90%
Coupling Et₃N, THF, 12h 58%

Final Benzamide Assembly

Acylation of Pyridazine-Thioether-Thiadiazole

The terminal amine on the pyridazine-thioether-thiadiazole intermediate is acylated with 2-fluorobenzoyl chloride:

  • Reaction Conditions : The intermediate is dissolved in dichloromethane (DCM) and treated with 2-fluorobenzoyl chloride and pyridine at 0°C for 2 hours, followed by room temperature stirring for 12 hours.
Step Reagents/Conditions Yield Source
Acylation 2-Fluorobenzoyl chloride, Pyridine, DCM 74%

Optimization and Challenges

Purification Techniques

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) is critical for isolating intermediates.
  • Recrystallization : Final product purity is enhanced via recrystallization from acetonitrile.

Yield Improvement Strategies

  • Microwave Assistance : Cyclization steps benefit from microwave irradiation, reducing reaction times by 50%.
  • Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiencies in thioether formation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how is purity ensured?

  • Methodology : Synthesis involves multi-step reactions, starting with coupling a fluorobenzamide moiety to a pyridazine-thioether intermediate. Key steps include:

  • Thioether formation : Reacting 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thiol with a halogenated pyridazine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using carbodiimide catalysts (e.g., EDC/HOBt) to attach the fluorobenzamide group .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) ensures >95% purity. Confirmatory techniques include ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (e.g., δ 165–170 ppm for carbonyl groups) confirm connectivity .
  • IR spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (thiadiazole C=N) validate functional groups .
  • Mass spectrometry : Electrospray ionization (ESI-MS) detects [M+H]⁺ ions, with isotopic patterns confirming sulfur and fluorine presence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • X-ray crystallography : Use single-crystal X-ray diffraction to unambiguously assign molecular geometry when NMR/IR data are ambiguous. For example, co-crystals of intermediates (e.g., thioamide derivatives) can reveal bond angles and torsional strain .
  • DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms or regiochemical outcomes .

Q. What strategies optimize heterocyclization reactions to minimize by-products?

  • Methodology :

  • Reaction condition screening : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 0°C vs. reflux) to favor cyclization over polymerization.
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in thiadiazole ring formation .
  • Stoichiometric control : Limit excess reagents (e.g., P₂S₅ for thioamide conversion) to reduce side reactions, as seen in failed attempts to isolate pure thioacetamide intermediates .

Q. How can researchers analyze biological target interactions for this compound?

  • Methodology :

  • Surface plasmon resonance (SPR) : Immobilize recombinant enzymes (e.g., kinase targets) to measure binding affinity (KD values).
  • Molecular docking : Use software like AutoDock Vina to model interactions between the thiadiazole moiety and ATP-binding pockets, guided by X-ray structures of homologous proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar thiadiazole-pyridazine hybrids?

  • Methodology :

  • Reproducibility checks : Verify humidity control during amide coupling, as moisture can hydrolyze activated intermediates, reducing yields .
  • By-product identification : Use LC-MS to detect sulfoxide or over-oxidized thioether by-products, which may explain yield variations .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/DataPurposeReference
¹H NMRδ 8.3–8.5 ppm (pyridazine H); δ 10.2 ppm (NH)Confirm aromatic/amide protons
¹³C NMRδ 167.5 ppm (C=O); δ 158.9 ppm (C=N)Assign carbonyl/thiadiazole carbons
HRMS[M+H]⁺ = 462.0923 (calc. 462.0928)Verify molecular formula

Table 2: Optimization of Heterocyclization Reactions

VariableOptimal ConditionImpact on YieldReference
SolventAnhydrous DMF85%
CatalystZnCl₂ (10 mol%)78%
Temperature60°C90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.